Piperazine

Description

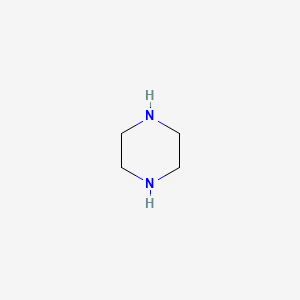

Structure

3D Structure

Properties

IUPAC Name |

piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31977-51-2, Array | |

| Record name | Piperazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31977-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021164 | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °F at 760 mmHg (NTP, 1992), 146 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol) | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21 | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals | |

CAS No. |

110-85-0 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/ | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, therapeutic applications, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visualizations of its role in critical signaling pathways.

The this compound Moiety: A Privileged Structure

This compound is widely utilized in drug discovery for its unique combination of properties.[1] The two nitrogen atoms provide basic centers that can be readily protonated at physiological pH, which can enhance aqueous solubility and bioavailability.[2][3] This feature is crucial for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the this compound ring exists in a stable chair conformation, providing a rigid and predictable scaffold for orienting pharmacophoric groups to interact with biological targets.[3][4] Its synthetic tractability, allowing for straightforward derivatization at both nitrogen positions, has made it an indispensable tool for medicinal chemists.[5][6][7]

The incorporation of a this compound moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, antihistamine, antiviral, and antimicrobial effects.[5][6][8]

Therapeutic Applications and Marketed Drugs

The this compound scaffold is a key component in numerous FDA-approved drugs across various therapeutic areas.[9] From oncology to central nervous system disorders, its impact is profound.

Oncology: A prime example is Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[10] The this compound group in Imatinib is crucial for its solubility and binding to the ATP-binding pocket of the BCR-ABL oncoprotein.[10][11] Other notable anticancer agents incorporating this scaffold include Sunitinib, Olaparib, and Bosutinib.[10]

Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant drugs feature a this compound ring.[12] For instance, typical antipsychotics like Fluphenazine and atypical ones like Aripiprazole and Ziprasidone utilize the this compound core to interact with dopamine (B1211576) and serotonin (B10506) receptors.[5][13] Antidepressants such as Vilazodone also contain this moiety, contributing to their mechanism of action as serotonin reuptake inhibitors and receptor agonists.[14]

Other Therapeutic Areas: The applications extend to infectious diseases (e.g., the antibiotic Ciprofloxacin), cardiovascular diseases, and as anthelmintic agents, where this compound itself was historically used to paralyze parasites for expulsion from the body.[13][15]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of prominent this compound-containing drugs, illustrating their potency and pharmacokinetic profiles.

Table 1: Bioactivity of Selected this compound-Containing Drugs

| Drug | Target(s) | Bioactivity Metric | Value | Therapeutic Area |

| Imatinib | BCR-ABL, c-Kit, PDGFR | IC50 | ~250-500 nM (BCR-ABL) | Oncology (CML, GIST) |

| Aripiprazole | Dopamine D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | Ki | 0.34 nM (D2), 1.7 nM (5-HT1A), 3.4 nM (5-HT2A) | Psychiatry (Schizophrenia, Bipolar Disorder) |

| Ziprasidone | Dopamine D2 (antagonist), 5-HT2A (antagonist) | Ki | 4.8 nM (D2), 0.4 nM (5-HT2A) | Psychiatry (Schizophrenia) |

| Sildenafil | PDE5 | IC50 | 3.9 nM | Urology (Erectile Dysfunction) |

| Ciprofloxacin | DNA gyrase, Topoisomerase IV | MIC | 0.004-2 µg/mL (vs. E. coli) | Infectious Disease |

| Vilazodone | Serotonin Transporter (SERT) | IC50 | 0.2 nM | Psychiatry (Depression) |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values are dependent on assay conditions and can vary. Data compiled from multiple sources for illustrative purposes.

Table 2: Pharmacokinetic Properties of Selected this compound-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t1/2, hours) | Metabolism |

| Imatinib | 98 | 95 | 18 | Hepatic (CYP3A4) |

| Aripiprazole | 87 | >99 | ~75 | Hepatic (CYP3A4, CYP2D6) |

| Ziprasidone | ~60 (with food) | >99 | ~7 | Hepatic (Aldehyde oxidase, CYP3A4) |

| Sildenafil | 41 | 96 | 3-4 | Hepatic (CYP3A4, CYP2C9) |

| Ciprofloxacin | 70-80 | 20-40 | 4 | Primarily renal excretion, some hepatic metabolism |

Data compiled from publicly available drug information resources.

Synthesis and Experimental Protocols

The functionalization of the this compound scaffold, particularly at its nitrogen atoms, is a cornerstone of its application in drug synthesis. Methods like N-arylation and N-alkylation are routinely employed.[14]

Representative Experimental Protocol 1: Synthesis of N-Aryl this compound

This protocol provides a general method for the synthesis of an N-aryl this compound via direct coupling of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride, a variation of the Prelog synthesis.[16]

Objective: To synthesize 1-(phenyl)this compound.

Materials:

-

Aniline (1.0 eq)

-

Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

-

Diethylene glycol monomethyl ether (solvent)

-

Diethyl ether

-

Sodium carbonate (Na2CO3) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

In a reaction vessel maintained under a dry nitrogen atmosphere, combine aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and diethylene glycol monomethyl ether.

-

Heat the reaction mixture to 150 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the precipitate and wash thoroughly with diethyl ether to yield the crude HCl salt.[16]

-

To obtain the free amine, dissolve the salt in water and treat with a saturated sodium carbonate solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-phenylthis compound product.[16]

-

If necessary, purify the product further using silica (B1680970) gel column chromatography.

Representative Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to determine the inhibitory activity of a this compound-containing compound against a specific protein kinase.[17]

Objective: To determine the IC50 value of a test compound (e.g., a this compound-based inhibitor) against a target kinase.

Materials:

-

Test compound (serial dilution in DMSO)

-

Purified target kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (at or near Km concentration for the kinase)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

-

Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate mixture prepared in the kinase assay buffer to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP solution to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[17]

Visualization of Mechanisms and Pathways

Graphviz diagrams are provided below to illustrate the logical workflow of this compound-based drug discovery and its role in key signaling pathways.

Workflow for this compound-Based Drug Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound Derivative on Paclitaxel Pharmacokinetics [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 11. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Synthetic Approaches to this compound-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Piperazine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a wide array of therapeutic agents targeting a diverse range of biological systems. This in-depth technical guide elucidates the core mechanisms of action of various classes of this compound-containing compounds, providing a comprehensive resource for researchers and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anthelmintic Action: Paralyzing Parasites

This compound and its simple salts have long been utilized as anthelmintic agents, primarily for the treatment of infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1] The primary mechanism of action involves the paralysis of these parasites, leading to their expulsion from the host's gastrointestinal tract.[2][3]

This paralytic effect is achieved through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the neuromuscular junction of helminths.[2][3][4] this compound acts as an agonist at the GABA receptors of these parasites, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[4][5] The selectivity of this compound for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[2][3] Some evidence also suggests that this compound may block the action of acetylcholine (B1216132) at the myoneural junction, further contributing to the paralytic effect.[2]

Signaling Pathway: GABAergic Neurotransmission in Helminths

Caption: Agonistic action of this compound on helminth GABA receptors.

Central Nervous System Activity: Modulating Neurotransmission

A vast number of this compound derivatives exhibit profound effects on the central nervous system (CNS), leading to their use as antipsychotics, antidepressants, and anxiolytics.[6][7][8] The core mechanism underlying these activities is the modulation of monoaminergic neurotransmitter systems, primarily involving dopamine (B1211576) and serotonin (B10506) receptors.[6][7][8]

Antipsychotic Action: Dopamine and Serotonin Receptor Modulation

Many atypical antipsychotics incorporate a this compound moiety. Their mechanism of action is complex, often involving a combination of effects on dopamine D2 and various serotonin (5-HT) receptors.[9][10]

Aripiprazole , a well-known atypical antipsychotic, exemplifies this multifaceted mechanism. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[11][12][13] This "dopamine-serotonin system stabilizer" activity is thought to reduce dopaminergic neurotransmission in hyperactive pathways (antagonist effect) and enhance it in hypoactive pathways (agonist effect), thereby addressing both the positive and negative symptoms of schizophrenia.[11]

Quantitative Data: Receptor Binding Affinities (Ki, nM)

| Compound | D2 | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| Aripiprazole | 0.34 | 1.7 | 3.4 | 15 | [13] |

| Brexpiprazole | 0.3 | 1.1 | 0.47 | 1.9 | [14] |

| Clozapine | 126 | 7.1 | 5.4 | 9.6 | [6] |

Antidepressant and Anxiolytic Action: Targeting the Serotonergic System

This compound-containing compounds are also prominent in the treatment of depression and anxiety. Their mechanisms often involve the modulation of serotonin transporters (SERT) and various serotonin receptors.[15][16]

Vortioxetine is a multimodal antidepressant that, in addition to inhibiting SERT, acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][17][18] This complex pharmacological profile is believed to contribute to its antidepressant and anxiolytic effects by enhancing serotonergic activity through multiple mechanisms.[1]

Buspirone , an anxiolytic agent, is a partial agonist at 5-HT1A receptors and also has a weak antagonist effect at dopamine D2 receptors.[3][4][16] Its anxiolytic action is primarily attributed to its effects on the serotonergic system.[16]

Quantitative Data: Receptor and Transporter Binding Affinities (Ki, nM)

| Compound | SERT | 5-HT1A | 5-HT1B | 5-HT3 | 5-HT7 | Reference |

| Vortioxetine | 1.6 | 15 | 33 | 3.7 | 19 | [1][17] |

| Buspirone | - | 1.1 | - | - | - | [16] |

Signaling Pathway: Dopaminergic and Serotonergic Modulation

Caption: Modulation of dopamine and serotonin pathways by this compound derivatives.

Nicotinic Acetylcholine Receptor Modulation: A Newer Frontier

Recent research has highlighted the role of this compound derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[19][20][21][22] These receptors are ligand-gated ion channels involved in a variety of physiological processes, including cognitive function and inflammation. This compound-containing compounds have been developed as agonists, partial agonists, silent agonists, and positive allosteric modulators (PAMs) of these receptors.[19][20][23][24]

Modulation of α7 nAChRs by this compound derivatives is being explored for the treatment of inflammatory disorders and cognitive deficits.[19][20] "Silent agonists" are of particular interest as they can desensitize the receptor without causing significant channel activation, a property that may be beneficial in certain pathological conditions.[23]

Quantitative Data: α7 nAChR Modulator Potency

| Compound | Action | EC50 (µM) | Reference |

| (R)-18 (oxazolo[4,5-b]pyridine derivative) | Agonist | - | [12] |

| (R)-47 (4-methoxyphenylurea derivative) | Silent Agonist | - | [12] |

| TQS | Type II PAM | 0.2 | [22] |

| A-867744 | Type II PAM | ~1 | [22] |

Signaling Pathway: α7 Nicotinic Acetylcholine Receptor Modulation

Caption: Modulation of α7 nicotinic acetylcholine receptors by this compound compounds.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[6]

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound (the this compound derivative).[6][25]

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[6]

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This is proportional to the amount of radioligand bound to the receptor.[6]

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[26]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Recording

This electrophysiological technique is used to measure the ion flow through ion channels, such as GABA receptors and nAChRs, expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the receptor subunits of interest. The oocytes are then incubated to allow for receptor expression.

-

Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential.[8][27]

-

Perfusion: The oocyte is continuously perfused with a recording solution. Test compounds (e.g., this compound derivatives) are applied by switching the perfusion solution.[8]

-

Data Acquisition: The current required to maintain the holding potential is recorded. Changes in this current upon application of the test compound reflect the opening or closing of the ion channels.[8][28]

-

Data Analysis: The dose-response relationship of the compound is determined by applying increasing concentrations and measuring the resulting current. Parameters such as EC50 (for agonists) or IC50 (for antagonists) can be calculated.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for two-electrode voltage clamp recording in Xenopus oocytes.

Conclusion

The this compound scaffold is a remarkably versatile building block in the design of pharmacologically active compounds. Its derivatives exhibit a wide range of mechanisms of action, from the paralysis of parasitic worms to the fine-tuning of complex neurotransmitter systems in the central nervous system. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and improved therapeutics based on this important chemical moiety. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buspirone - Wikipedia [en.wikipedia.org]

- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. Apomorphine-induced rotations [protocols.io]

- 10. Vortioxetine - Wikipedia [en.wikipedia.org]

- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 18. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 23. mmpc.org [mmpc.org]

- 24. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 26. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Dawn of a Dewormer: An In-depth Technical Guide to the Early Research of Piperazine as an Anthelmintic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the discovery of piperazine's anthelmintic properties marked a significant advancement in the treatment of intestinal nematode infections, particularly ascariasis (roundworm) and enterobiasis (pinworm). Prior to its use as a deworming agent, This compound (B1678402) was initially explored as a solvent for uric acid. Its subsequent repositioning as a highly effective and well-tolerated anthelmintic provided a much-needed therapeutic option for widespread parasitic diseases. This technical guide delves into the foundational research of this compound, presenting a comprehensive overview of its mechanism of action, early clinical efficacy, toxicological profile, and the experimental protocols that established its place in medical history.

Mechanism of Action: A Neuromuscular Blockade

Early research into this compound's mode of action identified its ability to induce a flaccid paralysis in susceptible helminths, leading to their expulsion from the host's gastrointestinal tract by normal peristalsis. This effect is achieved through the drug's action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of the parasite.

This compound's agonistic activity on GABA receptors leads to an increased influx of chloride ions into the muscle cells. This hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli and ultimately causing muscle relaxation and paralysis. Electrophysiological studies on isolated Ascaris muscle preparations demonstrated that this compound application resulted in an increase in the muscle cell's resting potential and suppression of rhythmic spike activity, consistent with an inhibitory effect.

Early Clinical Trials: Efficacy and Dosage

The 1950s saw a series of clinical trials that established the efficacy of various this compound salts, most notably this compound citrate (B86180) and this compound adipate, in treating human intestinal helminthiasis. These studies laid the groundwork for standardized treatment regimens.

Treatment of Ascariasis (Ascaris lumbricoides)

Pioneering work by researchers such as Brown and Sterman in 1954 demonstrated the high efficacy of this compound citrate in clearing roundworm infections. Subsequent studies confirmed these findings, establishing this compound as a reliable treatment.

Table 1: Summary of Early Clinical Trial Data for this compound in the Treatment of Ascariasis

| Study (Year) | This compound Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Key Observations |

| Brown & Sterman (1954) | Citrate | Syrup formulation, specifics not detailed in abstract | - | High | Highly acceptable to children, easily administered, no fasting required. |

| White (1954) | Hydrate | Specifics not detailed in abstract | - | - | Effective in treating ascariasis. |

| Greenberg et al. (1981)* | Citrate | Single dose administered twice within a 2-week period | 185 children | 53% (low infection), 31% (moderate infection), 36% (heavy infection) | Single-dose regimen less effective in moderate to heavy infections. |

Note: While this study is from a later period, it provides specific quantitative data on a single-dose regimen.

Treatment of Enterobiasis (Enterobius vermicularis)

This compound also proved to be highly effective against pinworm infections. Early clinical trials focused on determining the optimal duration of treatment to ensure the eradication of the parasites and prevent reinfection.

Table 2: Summary of Early Clinical Trial Data for this compound in the Treatment of Enterobiasis

| Study (Year) | This compound Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Key Observations |

| White & Standen (1953) | - | Specifics not detailed in abstract | - | - | Report on a clinical trial in children. |

| Anonymous (1962) | This compound-Senna combination | Single dose | 58 | 100 | All patients cleared of infestation; insignificant and transient side effects. |

Experimental Protocols

The establishment of this compound as a frontline anthelmintic was based on rigorous experimental protocols, both in vitro and in clinical settings.

In Vitro Ascaris Muscle Preparation Studies

To elucidate the mechanism of action, early researchers utilized isolated muscle preparations from Ascaris lumbricoides.

-

Preparation of Muscle Tissue: Adult Ascaris lumbricoides were obtained, and sections of the somatic muscle were dissected and mounted in a chamber containing a physiological saline solution (e.g., Ringer's solution) to maintain tissue viability.

-

Electrophysiological Recordings: Microelectrodes were inserted into the muscle cells to measure the resting membrane potential and any spontaneous electrical activity.

-

Application of this compound: this compound, at varying concentrations, was introduced into the bathing solution.

-

Measurement of Effects: Changes in the muscle cell's membrane potential and the frequency of action potentials were recorded. A hyperpolarization of the membrane and cessation of spike activity upon this compound application indicated an inhibitory, paralyzing effect.

Early Clinical Trial Protocol for Ascariasis and Enterobiasis

The following outlines a generalized workflow for the clinical trials conducted in the 1950s to evaluate the efficacy and safety of this compound.

pharmacological profiling of piperazine analogs and derivatives

An In-depth Technical Guide to the Pharmacological Profiling of Piperazine (B1678402) Analogs and Derivatives

Introduction

The this compound moiety, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, such as the ability to be easily modified, a large polar surface area, and the presence of hydrogen bond donors and acceptors, contribute to its prevalence in a wide array of pharmacologically active compounds.[2][3][4] this compound derivatives exhibit a broad spectrum of biological activities, targeting various receptors and enzymes in the central nervous system (CNS) and periphery.[1][5] Consequently, they have been successfully developed into therapeutic agents for a range of diseases, including psychiatric disorders, neurological conditions, and cancer.[1][6][7] A trivial change in the substitution pattern on the this compound nucleus can lead to distinguishable differences in their pharmacological activities.[5] This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.

Pharmacological Activities and Targets

This compound derivatives are known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. Their central pharmacological activity often involves the modulation of the monoamine pathway.[1]

-

Neurotransmitter Receptors: A primary area of activity for this compound derivatives is on neurotransmitter receptors.[5]

-

Dopamine (B1211576) Receptors: Many this compound analogs exhibit affinity for dopamine D2 and D3 receptors, leading to their use as antipsychotics.[8] Some compounds show high selectivity for the D3 receptor subtype.[8][9]

-

Serotonin (B10506) (5-HT) Receptors: this compound derivatives frequently interact with various serotonin receptor subtypes. For instance, some act as 5-HT1A receptor agonists, contributing to anxiolytic and antidepressant effects.[10][11] Others show affinity for 5-HT2A and 5-HT2B receptors.[12]

-

Histamine (B1213489) Receptors: Certain this compound derivatives are potent antagonists of histamine H3 and H4 receptors, with applications as antihistamines.[5][13]

-

Sigma Receptors: A number of this compound compounds have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various CNS disorders.[13][14][15]

-

-

Monoamine Transporters: Some this compound derivatives inhibit the reuptake of monoamines such as norepinephrine (B1679862) (NE), dopamine (DA), and serotonin (5-HT) by targeting their respective transporters (NET, DAT, and SERT).[16][17] This mechanism is central to the action of some antidepressants.[18]

-

Anticancer Activity: Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[6] They can induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[6]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on their chemical structure. The nature and position of substituents on the this compound ring and any attached aryl or alkyl groups significantly influence their affinity, selectivity, and functional activity at various targets.

-

Substitution on this compound Nitrogens: The substituents on the two nitrogen atoms of the this compound ring are crucial for activity. For example, in a series of histamine H3 and sigma-1 receptor antagonists, replacing a this compound ring with a piperidine (B6355638) moiety was found to be a key structural element for dual H3/σ1 receptor affinities.[13]

-

Aryl Substituents: The nature of the aryl group attached to one of the this compound nitrogens often determines the primary pharmacological target. For instance, arylpiperazines are common motifs in ligands for serotonin and dopamine receptors.[10]

-

Linker Length: In compounds where the this compound ring is connected to another pharmacophore via a linker, the length of this linker can impact binding affinity. For example, in a series of histamine H3 receptor ligands, extension of the alkyl linker length decreased the affinity.[13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to understand the relationship between the physicochemical properties of this compound derivatives and their biological activities, aiding in the design of more potent and selective compounds.[18]

Data Presentation

The following tables summarize quantitative data from various studies on this compound analogs and derivatives.

Table 1: Receptor Binding Affinities of Selected this compound Analogs

| Compound | Target Receptor | Ki (nM) | Reference |

| Compound 5 | hH3R | 7.70 | [13] |

| σ1R | 3.64 | [13] | |

| Compound 11 | hH3R | 6.2 | [13] |

| σ1R | 4.41 | [13] | |

| σ2R | 67.9 | [13] | |

| m-CPP | SERT | 33 | [16][17] |

| TFMPP | SERT | 53 | [16][17] |

| Compound 6a | D3 | 1.4 | [9] |

| D2 | 694 | [9] | |

| 5-HT1A | 199 | [9] | |

| Compound 7a | D3 | 2.5 | [9] |

| 5-HT1A | 14.3 | [9] | |

| Compound (-)-10e | D2 | 47.5 | [8] |

| D3 | 0.57 | [8] | |

| Compound 19 | 5-HT2A | - | [12] |

| 5-HT2B | - | [12] | |

| Compound 6a | 5-HT1AR | 1.28 | [11] |

Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Functional Activity of a this compound Derivative

| Compound | Assay | Target | Activity | EC50 (µM) | Reference |

| 1 | Phenytoin method | S1R | Agonist | - | [19] |

EC50 represents the concentration of a drug that gives a half-maximal response.

Table 3: Pharmacokinetic Parameters of m-CPP

| Administration | Bioavailability (%) | Clearance (mL/hr) | Reference |

| Oral (0.5 mg/kg) | 14-108 | - | [20] |

| Intravenous (0.1 mg/kg) | - | 11-92 | [20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological profiling of new chemical entities.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.[21]

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.

-

Receptor Preparation:

-

Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays for G-Protein Coupled Receptors (GPCRs)

These assays measure the cellular response following the activation or inhibition of a GPCR by a ligand.[25][26]

Principle: GPCR activation initiates intracellular signaling cascades, often involving the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) monophosphate (IP1), or the binding of GTP to the G-protein.[25][27] Functional assays quantify these downstream events.

Methodology (IP1 Accumulation Assay): [25]

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293).

-

Transfect the cells with a plasmid encoding the GPCR of interest. For receptors that couple to Gq, this is sufficient. For others, co-transfection with a promiscuous Gαq protein may be necessary to redirect signaling through the phospholipase C (PLC) pathway.[25]

-

-

Ligand Stimulation:

-

Plate the transfected cells in a multi-well plate.

-

Add varying concentrations of the test compound (agonist) to the cells.

-

Incubate for a specific period to allow for receptor activation and IP1 accumulation.

-

-

IP1 Detection:

-

Lyse the cells to release the intracellular IP1.

-

Detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This typically involves adding two fluorescently labeled antibodies that bind to IP1, bringing a donor and acceptor fluorophore into proximity for FRET (Förster Resonance Energy Transfer).

-

-

Data Analysis:

-

Measure the HTRF signal, which is proportional to the amount of IP1 produced.

-

Plot the signal as a function of the agonist concentration.

-

Determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximum response) from the dose-response curve.

-

In Vivo Studies

In vivo experiments are essential to evaluate the pharmacological effects and pharmacokinetic profile of a compound in a whole organism.